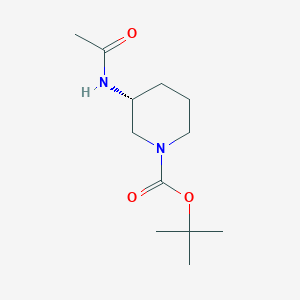

(R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Description

(R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an acetamido substituent at the 3-position. This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors and neuromodulators. Its stereochemical purity (R-configuration) is critical for ensuring target specificity and efficacy in drug discovery pipelines.

Properties

IUPAC Name |

tert-butyl (3R)-3-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYIEVNNJRRABT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-acetamidopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-acetamidopiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-acetamidopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or tert-butyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

- Starting Materials : 4-aminopiperidine derivatives.

- Reagents : Acetic anhydride or acetic acid for acetamidation; tert-butyl chloroformate for protection of the amine group.

- Conditions : Reactions are often performed under inert atmospheres and at controlled temperatures to ensure selectivity and yield.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Acetic anhydride | Room temperature, 24 hours | 85% |

| 2 | Tert-butyl chloroformate | Ice bath, 2 hours | 90% |

Medicinal Chemistry

(R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating conditions like Alzheimer’s disease and Parkinson’s disease. Studies show that compounds with similar piperidine structures have demonstrated efficacy in modulating neurotransmitter systems.

- Analgesics : The compound's ability to cross the blood-brain barrier suggests potential applications as an analgesic. Preliminary studies have shown promising results in pain models, indicating that it may inhibit pain pathways effectively.

Antimicrobial Activity

Recent studies have reported antimicrobial properties associated with this compound. It has been tested against various bacterial strains, showing significant inhibition at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. The results demonstrated that this compound exhibited significant antibacterial activity, leading researchers to propose it as a candidate for further development in antibiotic therapies.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-acetamidopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound shares structural similarities with other tert-butyl-protected heterocycles, such as (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6), which features a pyrrolidine ring (5-membered) instead of a piperidine (6-membered) and an iodomethyl group instead of an acetamido substituent . Key differences include:

Crystallographic Analysis

Such analyses validate stereochemistry and intermolecular interactions, which are vital for drug design.

Pharmacological Relevance

The acetamido-piperidine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), where the tert-butyl group enhances metabolic stability. In contrast, iodomethyl-pyrrolidine derivatives are more commonly used in radiopharmaceuticals or as intermediates in asymmetric catalysis .

Biological Activity

(R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 226.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate specific receptors and enzymes, influencing cellular signaling pathways. The compound's structure allows it to interact with proteins involved in critical biological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- The compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.

- In vitro studies demonstrated that it can induce apoptosis in cancer cells, impacting their survival and growth.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- It appears to modulate neurotransmitter systems, which could aid in the treatment of conditions like Alzheimer's disease.

-

Anti-inflammatory Activity :

- The compound has been noted for its ability to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Modulates neurotransmitter systems | |

| Anti-inflammatory | Reduces inflammation in vitro |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers evaluated its impact on MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined at approximately 12 µM. This highlights its potential as a therapeutic agent against breast cancer.

Case Study: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of the compound using a model of oxidative stress-induced neuronal injury. Treatment with this compound resulted in a marked decrease in neuronal death and improved cell survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

- The synthesis typically involves sequential protection, functionalization, and deprotection steps. For example:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .

- Step 2 : Introduction of the acetamido group via nucleophilic substitution or amidation. Sodium azide (NaN₃) in DMF can facilitate azide formation, followed by Staudinger reduction to introduce the amine, which is acetylated using acetic anhydride .

- Stereocontrol : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral auxiliaries in amidation) ensures enantiomeric purity .

Q. How is the compound characterized to confirm its structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), acetamido proton (δ ~2.0 ppm), and piperidine ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralcel OD-H) assess enantiomeric excess (>98% for pharmaceutical-grade purity) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 285.2) .

Q. What are the standard protocols for evaluating its stability under varying pH and temperature conditions?

- Accelerated Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.